(苯基环戊基)-N-丙-2-烯基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

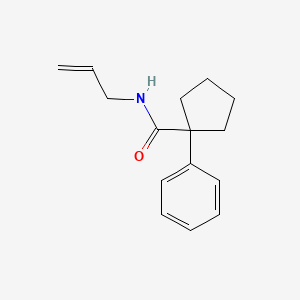

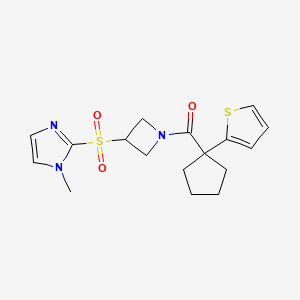

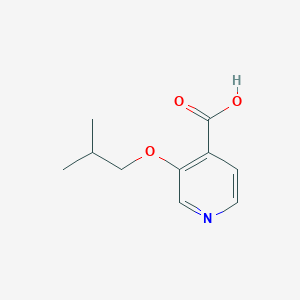

(Phenylcyclopentyl)-N-prop-2-enylformamide, commonly known as PAC-1, is a small molecule that has been studied for its potential as an anti-cancer agent. PAC-1 was first discovered in 2008 by researchers at the University of Illinois, and since then, there has been significant interest in its synthesis, mechanism of action, and potential applications in cancer research.

科学研究应用

有机合成中的多组分 Ugi 反应

多组分 Ugi 反应涉及苯胺衍生物与异氰化物和其他组分的偶联,是合成复杂分子的一种强大工具,具有高收率。例如,N-[2-(环己基氨基)-2-氧代乙基]-N-(4-辛氧基)苯基-丙-2-烯酰胺的制备证明了该方法在合成三肽衍生物中的实用性,这些衍生物的特点是详细的光谱数据,展示了该方法在构建新化合物方面的效率和多功能性 (S. D. Ganesh 等人,2016)。

新型杂环的抗菌活性

对含有 1,3,4-噻二唑部分的新型杂环化合物的抗菌性能的研究表明,这些结构对各种微生物具有显着的活性。噻二唑-烯胺酮及其衍生物的合成和评估突出了这些化合物在开发新型抗菌剂方面的潜力,强调了创新化学合成在对抗微生物耐药性中的重要性 (T. Farghaly 等人,2011)。

抗增殖剂的开发

在抗癌细胞(包括癌干细胞)的抗增殖活性背景下探索苯丙硫类似物和苯甲酰胺衍生物,代表了癌症治疗的一个有希望的途径。源自西汀醇修饰的化合物,如 salermide,已显示出对白血病细胞的显着凋亡诱导和粒细胞分化,以及对乳腺癌、结肠癌细胞系和胶质母细胞瘤癌干细胞的有效抗增殖作用。这些发现表明结构多样的 N-苯基甲酰胺衍生物在开发新型抗癌疗法中的潜力 (D. Rotili 等人,2012)。

烯胺酮衍生物的治疗应用

烯胺酮作为 ss-二羰基化合物的烯胺,因其在各种应用中的治疗潜力而受到研究。最初的研究重点是它们的抗惊厥活性,进一步的研究扩展到脑转运机制和合成方向回归模型的开发等领域。这部分工作强调了烯胺酮作为各种治疗应用(包括神经系统疾病)的药效团的多功能性和潜力 (N. Eddington 等人,2000)。

作用机制

Target of Action

The primary target of (Phenylcyclopentyl)-N-prop-2-enylformamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is a cell surface glycoprotein receptor involved in the costimulatory signal essential for T-cell receptor (TCR)-mediated T-cell activation .

Mode of Action

It is known that the compound interacts with dpp-4, potentially influencing the receptor’s activity . This interaction may result in changes to T-cell activation, impacting immune responses.

Biochemical Pathways

Given its target, it is likely to influence pathways related to t-cell activation and immune response . The downstream effects of these changes could include alterations in immune system function and response to pathogens.

Result of Action

The molecular and cellular effects of (Phenylcyclopentyl)-N-prop-2-enylformamide’s action are likely to be related to its impact on T-cell activation. By interacting with DPP-4, the compound could potentially influence T-cell responses, which could have broad effects on immune system function .

属性

IUPAC Name |

1-phenyl-N-prop-2-enylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-12-16-14(17)15(10-6-7-11-15)13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOPFXVLCKTRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1(CCCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)

![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)